6-Bromoquinolin-3-ol
Overview
Description
6-Bromoquinolin-3-ol: is a chemical compound with the molecular formula C9H6BrNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Green Chemistry Approaches: Recent advancements have focused on greener and more sustainable methods, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method involves the use of microwave radiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Solvent-Free Reactions: These reactions are conducted without the use of solvents, reducing environmental impact and improving safety.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Coupling Reactions: 6-Bromoquinolin-3-ol can undergo electrophilic coupling reactions with electron-deficient olefins.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Copper Salts and Aryl Boronic Acids: These are commonly used in Chan–Lam coupling reactions to synthesize derivatives of this compound.
Oxidizing Agents: Various oxidizing agents can be used to facilitate oxidation reactions.
Major Products:
Chalcones and Dyes: this compound is used as a synthon for the synthesis of chalcones and dyes.
Functionalized Derivatives: The compound can be functionalized to produce various derivatives with potential biological activities.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: 6-Bromoquinolin-3-ol is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Antibacterial Activities: Derivatives of this compound have shown antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).
Medicine:
Drug Discovery: The compound serves as a scaffold for the development of new drugs with potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
6-Bromoquinoline: This compound is similar in structure but lacks the hydroxyl group present in 6-Bromoquinolin-3-ol.
3-Bromoquinoline: Another similar compound, differing by the position of the bromine atom.
Uniqueness:
Properties
IUPAC Name |
6-bromoquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURYXBCGKGDWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588919 | |
Record name | 6-Bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552330-94-6 | |
Record name | 6-Bromo-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552330-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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